molecular formula C7H7N3 B14880974 2-(4-ethenyl-1H-pyrazol-1-yl)acetonitrile

2-(4-ethenyl-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B14880974
M. Wt: 133.15 g/mol
InChI Key: VIERLXKKLJFBRG-UHFFFAOYSA-N
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Description

2-(4-ethenyl-1H-pyrazol-1-yl)acetonitrile is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethenyl-1H-pyrazol-1-yl)acetonitrile typically involves the reaction of 4-ethenyl-1H-pyrazole with acetonitrile under specific conditions. . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethenyl-1H-pyrazol-1-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The ethenyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of 2-(4-ethenyl-1H-pyrazol-1-yl)ethylamine.

    Substitution: Formation of various substituted pyrazoles depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2-(4-ethenyl-1H-pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-ethenyl-1H-pyrazol-1-yl)acetonitrile is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with diverse applications.

Properties

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

2-(4-ethenylpyrazol-1-yl)acetonitrile

InChI

InChI=1S/C7H7N3/c1-2-7-5-9-10(6-7)4-3-8/h2,5-6H,1,4H2

InChI Key

VIERLXKKLJFBRG-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CN(N=C1)CC#N

Origin of Product

United States

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